molecular formula C20H20O2 B14444741 Methyl 5-(anthracen-2-yl)pentanoate CAS No. 75802-33-4

Methyl 5-(anthracen-2-yl)pentanoate

Cat. No.: B14444741
CAS No.: 75802-33-4
M. Wt: 292.4 g/mol
InChI Key: JWZIKUIOYOVTQP-UHFFFAOYSA-N
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Description

Methyl 5-(anthracen-2-yl)pentanoate: is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavoring agents . This particular compound features an anthracene moiety, which is a polycyclic aromatic hydrocarbon, attached to a pentanoate ester group. The presence of the anthracene ring imparts unique photophysical and chemical properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(anthracen-2-yl)pentanoate typically involves the esterification of 5-(anthracen-2-yl)pentanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(anthracen-2-yl)pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Methyl 5-(anthracen-2-yl)pentanoate is primarily related to its photophysical properties. The anthracene moiety absorbs light and undergoes electronic excitation, which can lead to the generation of reactive oxygen species (ROS) in the presence of oxygen. These ROS can induce cell damage and apoptosis, making the compound a potential candidate for photodynamic therapy .

Comparison with Similar Compounds

Uniqueness: Methyl 5-(anthracen-2-yl)pentanoate is unique due to the presence of both the anthracene moiety and the pentanoate ester group. This combination imparts distinct photophysical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

75802-33-4

Molecular Formula

C20H20O2

Molecular Weight

292.4 g/mol

IUPAC Name

methyl 5-anthracen-2-ylpentanoate

InChI

InChI=1S/C20H20O2/c1-22-20(21)9-5-2-6-15-10-11-18-13-16-7-3-4-8-17(16)14-19(18)12-15/h3-4,7-8,10-14H,2,5-6,9H2,1H3

InChI Key

JWZIKUIOYOVTQP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCC1=CC2=CC3=CC=CC=C3C=C2C=C1

Origin of Product

United States

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